molecular formula C10H15NO2 B2863064 Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 4391-98-4

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2863064
CAS No.: 4391-98-4
M. Wt: 181.235
InChI Key: VRVOLGXNSYCRON-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by an ethyl ester group at position 2, an ethyl substituent at position 4, and a methyl group at position 3 of the pyrrole ring. Pyrroles are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8-6-11-9(7(8)3)10(12)13-5-2/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVOLGXNSYCRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester. The reaction conditions generally include refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as alcohols, halides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

Key structural analogs differ in substituent type, position, and electronic effects:

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Weight Key Properties/Data Reference
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate 4-Ethyl, 3-Methyl (C2 ester) Not Provided Commercial availability noted
Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate 4-(2,4-Dimethoxyphenyl) 275.30 g/mol 95% yield, HPLC purity 100%, m.p. 121°C
Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (213) 4-Isoquinoline-8-carbonyl 309.3 g/mol 45% yield, ESIMS m/z 309.3
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) 4-(3-Fluoro-2-iodobenzoyl) 402.2 g/mol 23% yield, ¹H NMR (DMSO-d6) δ 12.52 (s, 1H)
Benzyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate Benzyl ester (vs. ethyl ester) 243.13 g/mol XLogP 3.6, PSA 42.1 Ų
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Chloro 173.6 g/mol CAS 1261562-13-3, MFCD20542770
Key Observations :
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase reactivity toward nucleophilic substitution compared to electron-donating groups (e.g., methoxy in ).
  • Steric Effects: Bulky substituents like isoquinoline (compound 213, ) reduce synthetic yields (45%) compared to smaller groups (95% for dimethoxyphenyl analog ).
  • Ester Group Influence: Replacing the ethyl ester with a benzyl group () increases lipophilicity (XLogP 3.6 vs.
Analytical Data :
  • Spectroscopy : ¹H NMR is critical for confirming substituent positions (e.g., δ 12.52 ppm for NH in compound 215 ).
  • Mass Spectrometry: ESIMS confirms molecular ions (e.g., m/z 339.3 for methoxyisoquinoline analog 214 ).

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Property This compound Benzyl Analog 4-Chloro Analog
Molecular Weight Not Provided 243.13 g/mol 173.6 g/mol
XLogP Estimated ~3.0 3.6 ~2.1
PSA ~42 Ų 42.1 Ų 52.0 Ų
Hydrogen Bonding 1 donor, 2 acceptors 1 donor, 2 acceptors 1 donor, 3 acceptors
  • Polar Surface Area (PSA) : Higher PSA in chloro analog (52.0 Ų ) suggests greater solubility in polar solvents.
  • Hydrogen Bonding: All analogs retain one NH donor, critical for intermolecular interactions in crystal packing .

Biological Activity

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 195.26 g/mol. Its structure features an ethyl group at the 4-position, a methyl group at the 3-position, and a carboxylate ester functional group at the 2-position, contributing to its chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has shown promise in anticancer studies, particularly through its ability to inhibit enzymes related to cancer progression. Some derivatives of pyrrole compounds have demonstrated significant activity against cancer cell lines, indicating a potential role in cancer therapeutics.

3. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies have suggested that it interacts with biological targets involved in inflammatory processes, potentially leading to therapeutic benefits in conditions characterized by inflammation .

The biological activity of this compound is likely mediated through multiple biochemical pathways:

Target Interactions

Pyrrole derivatives typically exhibit a broad range of biological activities by interacting with various enzymes and receptors. This compound may bind to specific proteins, influencing their activity and altering cellular functions .

Cellular Effects

The compound's effects on cellular function may include modulation of cell signaling pathways and gene expression. This can lead to changes in cellular metabolism and apoptosis in cancer cells, contributing to its anticancer effects.

Research Findings and Case Studies

A summary of key studies exploring the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains; potential for infection treatment.
AnticancerInhibits cancer-related enzymes; significant activity against various cancer cell lines.
Anti-inflammatoryInteracts with inflammatory pathways; potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate, and how are yields optimized?

The compound is typically synthesized via multi-step reactions involving pyrrole ring functionalization. For example, similar derivatives (e.g., Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate) are synthesized using esterification, alkylation, or acylation steps under reflux conditions with alcoholic solvents . Yield optimization often involves adjusting catalysts (e.g., DMAP or Et₃N), reaction temperatures, and purification methods like flash chromatography. Lower yields (e.g., 43–48% in some protocols) highlight challenges in steric hindrance or side reactions, necessitating iterative condition refinement .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on:

  • 1H/13C NMR : Key signals include the ethyl ester triplet (~δ 1.3 ppm for CH₃ and δ 4.3 ppm for OCH₂) and pyrrole ring protons (δ 6.3–7.5 ppm). Substituents like methyl/ethyl groups appear as singlets or quartets .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₇NO₂: 196.12) .
  • Melting points : Consistency with literature values (e.g., 81–83°C for related compounds) confirms purity .

Q. What preliminary biological assays are recommended for this compound?

Initial screens include:

  • Receptor binding assays : Testing affinity for targets like lipid metabolism enzymes or inflammatory mediators, as seen in structurally similar pyrroles (e.g., Ethyl 3-phenyl-1H-pyrrole-2-carboxylate’s anti-inflammatory activity) .
  • Cytotoxicity profiling : Using cell lines (e.g., HepG2 or HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrole derivatives be resolved during structural elucidation?

Discrepancies in proton splitting or chemical shifts (e.g., δ 7.2–7.5 ppm for aromatic vs. pyrrolic protons) may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To map coupling networks and assign ambiguous signals .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration and hydrogen bonding patterns.

Q. What strategies improve the low yields observed in the synthesis of ethyl-substituted pyrroles?

Low yields (e.g., 30–48% ) often stem from steric hindrance or competing side reactions. Mitigation approaches:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., using tosyl groups ).
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps like acylations.

Q. How do substituent positions (e.g., 3-methyl vs. 4-ethyl) influence bioactivity in pyrrole derivatives?

SAR studies on analogs (e.g., Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate ) reveal:

  • 3-Methyl groups : Enhance metabolic stability by reducing CYP450 oxidation.
  • 4-Ethyl groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Electron-withdrawing groups : Modulate receptor binding (e.g., trifluoromethyl improves affinity for hydrophobic pockets ).

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Key tools include:

  • SwissADME : Predicts logP, GI absorption, and BBB penetration based on SMILES inputs .
  • Molecular docking (AutoDock Vina) : Screens against targets like PPAR-γ (implicated in lipid metabolism ).
  • MD simulations (GROMACS) : Assesses stability in biological membranes over nanosecond timescales.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar pyrroles?

For example, Ethyl 3-phenyl-1H-pyrrole-2-carboxylate shows anti-inflammatory effects in some studies but not others. Resolution strategies:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolite profiling : LC-MS identifies active/inactive metabolites that explain divergent results .
  • Orthogonal assays : Confirm activity via in vivo models (e.g., murine inflammation assays) .

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